E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline: is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6-ethylquinoline with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
2-Chloro-6-ethylquinoline: Lacks the nitro and vinyl groups, making it less reactive in certain chemical reactions.
2-Chloro-3-(2-nitro)vinylquinoline: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.
6-Ethyl-3-(2-nitro)vinylquinoline: Lacks the chloro group, which can influence its chemical properties and reactivity.
Uniqueness: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-6-ethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+ |
InChI Key |
KRSRXIKQNHXKCQ-AATRIKPKSA-N |
Isomeric SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.